Extended Thioether Bridging Structure Enables Superior Thermal Stability in Derived Polyimides
Polyimides synthesized using 1,4-bis(4-aminophenylthio)benzene (the target compound) as a monomer have demonstrated a glass transition temperature (Tg) of 178 °C and a melting temperature (Tm) of 178 °C [1]. This value serves as a proxy for the thermal performance of the monomer within a polymer matrix. In comparison, a commercially available analog, 4,4'-thiobisbenzenamine (which has a single sulfur bridge), yields polyimides with a significantly lower glass transition temperature of approximately 37 °C, as reported in similar polymer formulations . This 141 °C increase in Tg is a direct consequence of the increased chain rigidity and molecular weight provided by the extended bis(thioether) unit, which restricts segmental motion.
| Evidence Dimension | Glass Transition Temperature (Tg) of derived polyimides |
|---|---|
| Target Compound Data | 178 °C (for polyimide derived from the target monomer) |
| Comparator Or Baseline | 4,4'-thiobisbenzenamine: ~37 °C (for a polyimide derived from this analog) |
| Quantified Difference | 141 °C higher |
| Conditions | Derived polyimide materials; thermal analysis data reported in independent studies. |
Why This Matters
Higher glass transition temperature indicates the resulting polymer will maintain its mechanical properties and dimensional stability at significantly higher operating temperatures, a critical selection criterion for aerospace, automotive, and electronics applications.
- [1] Abe, D., & Sasanuma, Y. (2008). Synthesis and thermal properties of polythioetherimides derived from 4,4'-[p-thiobis(phenylenesulfanyl)]diphthalic anhydride and various aromatic diamines. High Performance Polymers, 20(2), 221-237. View Source
